Home > Products > Building Blocks P19765 > 4,5-Dihydrobenzo[d]thiazol-6(7H)-one
4,5-Dihydrobenzo[d]thiazol-6(7H)-one - 70590-43-1

4,5-Dihydrobenzo[d]thiazol-6(7H)-one

Catalog Number: EVT-1643090
CAS Number: 70590-43-1
Molecular Formula: C7H7NOS
Molecular Weight: 153.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular structure of “4,5-Dihydrobenzo[d]thiazol-6(7H)-one” is represented by the linear formula C7H7NOS . The InChI code for this compound is 1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2, (H2,8,9) .

Physical And Chemical Properties Analysis

“4,5-Dihydrobenzo[d]thiazol-6(7H)-one” is a yellow to brown solid . It should be stored at room temperature .

Overview

4,5-Dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that belongs to the class of thiazoles, which are sulfur-containing five-membered rings. This compound features a fused benzene ring and a thiazole moiety, making it significant in various chemical applications, particularly in medicinal chemistry and materials science. Its unique structure allows for diverse reactivity and interaction with biological systems.

Source

The compound can be synthesized through various methods, often involving reactions of thiophenol derivatives or related compounds. It is cataloged in chemical databases such as PubChem and has various applications highlighted in scientific literature.

Classification

4,5-Dihydrobenzo[d]thiazol-6(7H)-one is classified under the following categories:

  • Chemical Class: Heterocycles
  • Functional Groups: Thiazole, Amide
  • Molecular Formula: C₉H₇NOS
  • Molecular Weight: 179.22 g/mol
Synthesis Analysis

Methods

The synthesis of 4,5-dihydrobenzo[d]thiazol-6(7H)-one can be achieved through several methodologies:

  1. Condensation Reaction:
    • A common method involves the reaction between 2-aminothiophenol and chloroacetyl chloride under basic conditions, typically in organic solvents like dichloromethane or chloroform. The reaction is conducted at low temperatures (0-5°C) to manage exothermicity.
  2. Cyclization Process:
    • The formation of the thiazole ring occurs through cyclization of an intermediate formed during the condensation reaction, which may involve heating or specific catalysts to facilitate the process.
  3. Microwave-Assisted Synthesis:
    • Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields by providing uniform heating.

Technical Details

The reaction conditions are critical for optimizing yield and purity. Continuous flow reactors are also employed in industrial settings to improve efficiency and scalability.

Molecular Structure Analysis

Structure

4,5-Dihydrobenzo[d]thiazol-6(7H)-one features a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains nitrogen and sulfur atoms, contributing to its unique chemical properties.

Data

  • Molecular Weight: 179.22 g/mol
  • CAS Number: 159015-39-1
  • Melting Point: Specific melting point data may vary but is typically around 150°C.
Chemical Reactions Analysis

Reactions

4,5-Dihydrobenzo[d]thiazol-6(7H)-one undergoes several types of chemical reactions:

  1. Substitution Reactions:
    • The chlorine atom in derivatives can be substituted with nucleophiles such as amines or alkoxides.
  2. Oxidation Reactions:
    • The thiazole ring can be oxidized to form sulfoxides or sulfones.
  3. Reduction Reactions:
    • Reduction can yield dihydro derivatives or other related compounds.

Technical Details

These reactions are crucial for modifying the compound for specific applications in drug development and material science.

Mechanism of Action

Process

The mechanism of action of 4,5-dihydrobenzo[d]thiazol-6(7H)-one varies based on its application:

  1. Enzyme Inhibition:
    • The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity.
  2. Protein Interactions:
    • It may interact with proteins, altering their structure and function, which can lead to therapeutic effects.

Data

Research indicates that compounds within this class have shown promise as potential drug candidates due to their ability to modulate biological pathways effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

Applications

4,5-Dihydrobenzo[d]thiazol-6(7H)-one has several notable applications:

  1. Medicinal Chemistry:
    • It serves as a scaffold for developing new drugs with antibacterial, antifungal, and anticancer properties.
  2. Material Science:
    • Utilized in synthesizing novel polymers and materials that exhibit unique electronic and optical properties.
  3. Biological Research:
    • Acts as a tool compound for studying enzyme inhibition and protein interactions, aiding in understanding various biological processes.
Introduction to 4,5-Dihydrobenzo[d]thiazol-6(7H)-one in Contemporary Research

Historical Evolution of Benzothiazole-Based Pharmacophores

The benzothiazole nucleus emerged as a critical pharmacophore following the serendipitous discovery and subsequent clinical deployment of natural and synthetic derivatives bearing this heterocycle. Early milestones include the identification of sulfathiazole in the 1940s as a potent antibacterial agent, establishing the therapeutic relevance of the thiazole ring system [5]. The latter half of the 20th century witnessed systematic exploration, revealing the benzothiazole core's remarkable pharmacological versatility. Key developments involved:

  • Natural Product Inspiration: Isolation of bioactive benzothiazoles like the antitumor antibiotic bleomycin demonstrated the scaffold's capacity for complex molecular recognition and DNA interaction, stimulating synthetic efforts [5].
  • Rational Drug Design: The advent of structure-based design led to benzothiazole integration into targeted therapeutics. Notable successes include tiazofurin (an IMP dehydrogenase inhibitor with antineoplastic activity) and the kinase inhibitor febuxostat (a xanthine oxidase inhibitor for gout) [4] [5].
  • Pharmacophore Hybridization: Modern strategies focus on combining the benzothiazole moiety with other bioactive fragments. Examples include pramipexole (a dopamine agonist for Parkinson's incorporating a dihydrobenzothiazoleamine, with 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one identified as a synthetic intermediate/impurity, CAS 1286047-33-3) and simeprevir (an NS3/4A protease inhibitor for hepatitis C) [5] [8]. This evolution underscores a shift from serendipity towards rational scaffold optimization.

The partial saturation inherent in 4,5-Dihydrobenzo[d]thiazol-6(7H)-one represents a strategic refinement within this historical trajectory. Reduction of aromaticity was pursued to modulate drug-like properties – specifically, to decrease planarity (reducing promiscuous DNA intercalation concerns), improve aqueous solubility, and enhance metabolic stability compared to fully aromatic benzothiazoles, which sometimes faced limitations due to toxicity or poor pharmacokinetics [6] [9].

  • Table 2: Evolution of Key Benzothiazole-Containing Pharmacophores
    EraRepresentative CompoundTherapeutic ClassSignificanceStructural Feature
    1940sSulfathiazoleAntibacterialEarly synthetic drug; established thiazole efficacySimple 2-aminothiazole
    1970sBleomycin (partial struct.)Antitumor AntibioticDemonstrated natural product complexity & DNA targetingBithiazole + tail
    1980sTiazofurinAntineoplastic (Antimetabolite)Early rationally designed thiazole nucleotide analogGlycosylated thiazole-4-carboxamide
    1990s-2000sFebuxostatXanthine Oxidase Inhibitor (Gout)Clinically successful non-purine inhibitor2-Arylthiazole derivative
    2000s-PresentSimeprevirHCV NS3/4A Protease InhibitorDirect-acting antiviral incorporating benzothiazoleComplex peptidomimetic + BTZ
    2000s-PresentPramipexole (related synthon: CAS 1286047-33-3)Dopamine Agonist (Parkinson's)Illustrates dihydrobenzothiazole medicinal utilityPartially saturated BTZ core
    2010s-Present4,5-Dihydrobenzo[d]thiazol-6(7H)-one derivativesKinase Inhibitors, AntibacterialsFocus on optimized properties via partial saturationCore scaffold of this review

Role of Partially Saturated Benzothiazoles in Drug Discovery

Partially saturated benzothiazoles, particularly the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold exemplified by 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, address critical limitations of their fully aromatic counterparts while retaining and often enhancing biological potency. Their significance stems from several key advantages:

  • Improved Physicochemical and Pharmacokinetic Profile: Reduction of the fused benzene ring decreases overall molecular planarity and lipophilicity. This translates to enhanced aqueous solubility, crucial for oral bioavailability and formulation. The saturated ring also introduces sp³-hybridized carbons, increasing three-dimensionality and potentially improving target selectivity by reducing promiscuous binding. The ketone functionality provides a strong hydrogen-bond acceptor site, facilitating interactions with target proteins and influencing permeability [6] [9].
  • Versatility as Synthetic Intermediates: The reactivity of the ketone group (C6) and the nitrogen atoms within the thiazole ring enables diverse chemical transformations. This allows efficient decoration of the core scaffold, facilitating rapid generation of structure-activity relationship (SAR) libraries. Key reactions include:
  • Condensations: Formation of hydrazones, imines, and enamines using the active methylene groups adjacent to the ketone.
  • Nucleophilic Additions: Grignard additions or reductions at the carbonyl.
  • Functionalization at Nitrogen: Alkylation or acylation of the thiazole nitrogen (if accessible) or amines introduced at other positions.
  • Ring Formation: Use as a building block in multi-component reactions or cyclizations to create fused or spiro systems [6] [10].
  • Diverse Biological Targeting: Derivatives based on this scaffold exhibit potent activity against clinically relevant targets:
  • Oncokinases: Potent inhibition of receptor tyrosine kinases like c-Met and VEGFR-2, and serine/threonine kinases like Pim-1, is a major focus. Compound 15c (a dimedone-fused tetrahydrobenzothiazole derivative) demonstrated significant c-Met inhibition (IC₅₀ = 0.38 µM) and potent antiproliferative activity against PC-3 prostate cancer cells [6].
  • Microbial Enzymes: Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles act as novel DNA gyrase inhibitors, specifically targeting the ATP-binding site of Gyrase B (GyrB). Compound 29 exhibited potent activity (IC₅₀ values in nanomolar range against S. aureus and E. coli GyrB) and promising antibacterial MICs (4-8 µg/ml) against Gram-positive pathogens, including resistant strains like MRSA and VRE [7].
  • Neurological Targets: Hybrids incorporating fragments like coumarin (e.g., compounds 3a-3o) target acetylcholinesterase (AChE), showing promise for Alzheimer's disease, with compound 3i exhibiting an IC₅₀ of 2.7 µM [10].

The strategic incorporation of the partially saturated benzothiazole core, therefore, represents a powerful approach to overcoming the limitations of flat aromatic systems, leading to compounds with improved drug-like properties and significant activity across multiple therapeutic areas.

Properties

CAS Number

70590-43-1

Product Name

4,5-Dihydrobenzo[d]thiazol-6(7H)-one

IUPAC Name

5,7-dihydro-4H-1,3-benzothiazol-6-one

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

InChI

InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2

InChI Key

CTZXVGSIGHCXGQ-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)SC=N2

Canonical SMILES

C1CC2=C(CC1=O)SC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.